molecular formula C22H21N3O2S B2506776 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide CAS No. 343373-10-4

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide

Cat. No. B2506776
CAS RN: 343373-10-4
M. Wt: 391.49
InChI Key: YJCFAIMPVQRZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide” is a chemical compound with the CAS number 343373-10-4 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Sulfonamides in Medical Research

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide, a compound featuring the sulfonamide moiety, has been noted for its presence in many clinically used drugs. The applications of sulfonamides in medical research are diverse, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and anti-inflammatory agents. Recent patents and literature have focused on CAIs, which are particularly crucial in developing antiglaucoma drugs and antitumor agents. These CAIs have also been incorporated with nitric oxide-donating moieties to enhance their therapeutic effects. Moreover, sulfonamides have been investigated for their anti-dandruff actions, inhibiting yeast carbonic anhydrases. The continuous evolution of sulfonamides indicates their potential in future drug discovery for various diseases (Carta, Scozzafava, & Supuran, 2012).

Derivatized D-Glucans in Pharmaceutical Applications

Chemically modified D-glucans, through processes like sulfonylation, have shown enhanced solubility and biological activities. These modified glucans demonstrate potent biological activity, including anticoagulant, antitumor, antioxidant, and antiviral properties. The increased solubility and altered biological activities make these derivatives particularly relevant in the pharmaceutical sector. Further in-depth studies on these chemically modified glucans are anticipated to be significant in biotechnological advancements due to their potential in preventing and treating various human disease conditions and clinical complications (Kagimura et al., 2015).

Protective Role of Sulfonylureas in Inflammation

Glibenclamide, a sulfonylurea drug, has been recognized for its role in reducing neuroinflammation and improving behavioral outcomes post-central nervous system (CNS) injury. Studies have indicated that glibenclamide exerts anti-inflammatory effects in various diseases and reduces the production of proinflammatory mediators. The multifaceted anti-inflammatory properties of sulfonylureas like glibenclamide, and their potential mechanisms of action, warrant further exploration (Zhang et al., 2017).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound and advice on safety precautions. An SDS for this compound suggests that any clothing contaminated by the product should be immediately removed .

Future Directions

The future directions for research on this compound are not clear from the available information . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-16(26)25-21-12-11-18(15-24-21)28-20-10-6-5-9-19(20)22(27)23-14-13-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCFAIMPVQRZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide

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